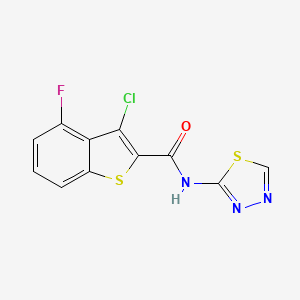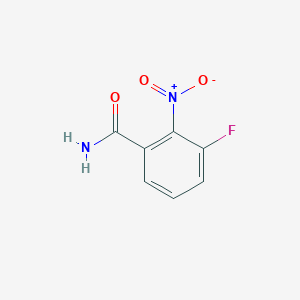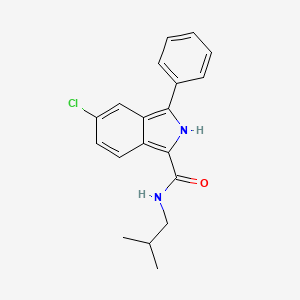
2-(4-Hydrazinylphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydrazinylphenyl)pyrimidine is a heterocyclic aromatic compound that contains both pyrimidine and hydrazine functional groups Pyrimidine is a six-membered ring with two nitrogen atoms at positions 1 and 3, while the hydrazine group is characterized by the presence of two nitrogen atoms connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydrazinylphenyl)pyrimidine typically involves the reaction of 4-bromoaniline with hydrazine hydrate, followed by cyclization with a suitable pyrimidine precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydrazinylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo or azoxy derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include azo compounds, dihydropyrimidine derivatives, and various substituted phenylpyrimidines .
Aplicaciones Científicas De Investigación
2-(4-Hydrazinylphenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in anticancer and antimicrobial therapies.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydrazinylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Aminophenyl)pyrimidine: Similar structure but with an amino group instead of a hydrazine group.
2-(4-Nitrophenyl)pyrimidine: Contains a nitro group, leading to different reactivity and applications.
2-(4-Methylphenyl)pyrimidine: Contains a methyl group, affecting its physical and chemical properties.
Uniqueness
2-(4-Hydrazinylphenyl)pyrimidine is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for the development of enzyme inhibitors and other bioactive molecules .
Propiedades
Fórmula molecular |
C10H10N4 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
(4-pyrimidin-2-ylphenyl)hydrazine |
InChI |
InChI=1S/C10H10N4/c11-14-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7,14H,11H2 |
Clave InChI |
QUCRJLXDQQFKNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)C2=CC=C(C=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


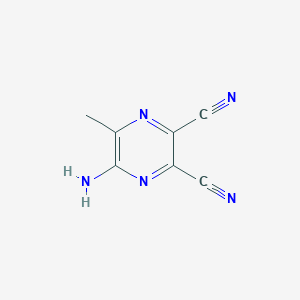
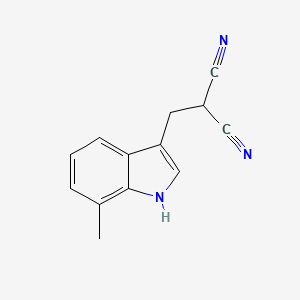

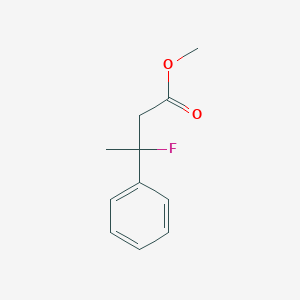
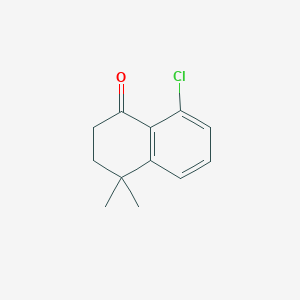
![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13116298.png)

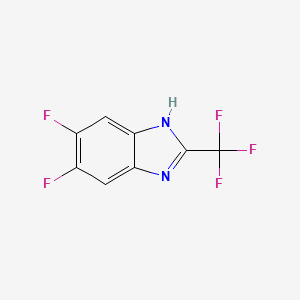

![Ethyl5-bromobenzo[b]thiophene-3-carboxylate1,1-dioxide](/img/structure/B13116324.png)
![(S)-2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B13116339.png)
